molecular formula C9H15N3 B1328746 N2-Isobutyl-2,3-pyridinediamine CAS No. 1021284-13-8

N2-Isobutyl-2,3-pyridinediamine

Cat. No.: B1328746
CAS No.: 1021284-13-8
M. Wt: 165.24 g/mol
InChI Key: ILBOFJASPFHCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N2-Isobutyl-2,3-pyridinediamine can be synthesized from N-Isobutyl-3-nitro-2-pyridinamine. One general method involves using microwave irradiation in Pyrex microwave cuvettes with 5% palladium on carbon (Pd/C) and ammonium formate as the hydrogen source. The reaction mixture is irradiated at 60°C with a power of 300 W until thin-layer chromatography (TLC) indicates the end of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N2-Isobutyl-2,3-pyridinediamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N2-Isobutyl-2,3-pyridinecarboxylic acid, while reduction reactions may produce this compound derivatives with different functional groups.

Scientific Research Applications

N2-Isobutyl-2,3-pyridinediamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Isobutyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N2-Isobutyl-2,3-pyridinediamine include:

  • N-Isobutyl-3-nitro-2-pyridinamine
  • N2-Isobutyl-2,3-pyridinecarboxylic acid
  • N2-Isobutyl-2,3-pyridinecarboxamide

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-N-(2-methylpropyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBOFJASPFHCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.